CYP1B1 Degradation Potency in Taxol-Resistant A549 Cells
When incorporated into PROTAC CYP1B1 degrader-2 (compound PV2), CYP1B1 ligand 2 enables potent and complete CYP1B1 protein degradation rather than enzymatic inhibition. In A549/Taxol cells — a docetaxel-resistant non-small cell lung cancer line with elevated CYP1B1 expression — the assembled degrader achieved a DC50 (half-maximal degradation concentration) of 1.0 nM at 24 hours post-treatment [1]. This degradation metric cannot be compared to inhibitor IC50 values because the mechanisms differ fundamentally; however, the 1.0 nM DC50 demonstrates that the CYP1B1 ligand 2-derived warhead maintains sufficient binding affinity and cellular permeability within the PROTAC architecture to drive efficient target engagement and E3 ligase-mediated ubiquitination [1].
| Evidence Dimension | CYP1B1 protein degradation potency (DC50) |
|---|---|
| Target Compound Data | DC50 = 1.0 nM (PROTAC CYP1B1 degrader-2, 24 h) |
| Comparator Or Baseline | N/A — degradation vs. inhibition not directly comparable |
| Quantified Difference | N/A (mechanistically distinct modality) |
| Conditions | A549/Taxol cells (docetaxel-resistant non-small cell lung cancer line); 24 h incubation |
Why This Matters
A sub-10 nM DC50 in resistant cancer cells validates that CYP1B1 ligand 2, as the target-recognition element, supports efficient degradation in a disease-relevant model — a prerequisite for selecting this specific ligand over untested CYP1B1 binders for PROTAC development.
- [1] Hycultec GmbH. PROTAC CYP1B1 degrader-2 (HY-158429) Product Page. DC50 = 1.0 nM at 24 h in A549/Taxol cells. View Source
